BenchChemオンラインストアへようこそ!

Diethyl 3-aminobenzylphosphonate

CDK9 inhibitor selectivity kinase drug discovery structure-activity relationship (SAR)

Procure Diethyl 3-aminobenzylphosphonate (CAS 104139-11-9) to secure unequivocal regioisomer-defined research material. The meta-amino position abolishes CDK9/CycT1 inhibitory activity (IC₅₀ >9,800 nM), making it an essential built-in negative control for kinase selectivity screens, unlike its ortho- & para analogues. This exclusive regiochemistry also provides a distinct Horner-Wadsworth-Emmons reagent with a free amine handle for downstream N-functionalization (amide coupling, sulfonylation) without phosphonate interference. Confirm positional integrity before ordering—regioisomer verification is critical for achieving target-specific alkene geometry and biological activity.

Molecular Formula C11H18NO3P
Molecular Weight 243.24 g/mol
Cat. No. B8614627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-aminobenzylphosphonate
Molecular FormulaC11H18NO3P
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC(=CC=C1)N)OCC
InChIInChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3
InChIKeyFAJAGJFBIUNJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 3-aminobenzylphosphonate – Sourcing Guide for meta-Amino Benzylphosphonate Building Blocks


Diethyl 3-aminobenzylphosphonate (CAS 104139-11-9) is a member of the aminobenzylphosphonate diester class, with the primary amino group situated at the meta position of the phenyl ring. This positional isomerism critically distinguishes it from its ortho- and para-substituted analogues in both synthetic accessibility and biological target engagement [1]. The compound serves as a versatile intermediate for Horner-Wadsworth-Emmons olefination, phosphonamide synthesis, and the construction of phosphorus-containing bioactive molecules [2]. Its molecular formula is C₁₁H₁₈NO₃P, with a molecular weight of 243.24 g/mol, and it is commercially available at typical purities of ≥95% .

Why the meta-Amino Regioisomer Cannot Be Replaced by para- or ortho-Aminobenzylphosphonates in Selection Workflows


Aminobenzylphosphonate isomers are not functionally interchangeable. The position of the amino group on the aromatic ring fundamentally alters electronic properties, hydrogen-bonding geometry, and steric interactions with biological targets. Empirical evidence from a comprehensive kinase inhibitor study demonstrates that the 3-amino (meta) substitution abolishes CDK9/CycT1 inhibitory activity, whereas the 2-alkoxy analogues achieve nanomolar potency [1]. This regiochemical dependence means that substituting the 4-amino (para) isomer—commercially available as CAS 20074-79-7—can lead to entirely different pharmacological profiles or synthetic outcomes, making regioisomer verification essential in procurement specifications [2].

Diethyl 3-aminobenzylphosphonate – Comparator-Anchored Quantitative Differentiation Evidence


Meta-Amino Substitution Dramatically Reduces CDK9/CycT1 Inhibitory Potency Versus 2-Alkoxy Analogues

In a systematic SAR study of phosphorus-containing CDK9/CycT1 inhibitors, the 3-amino (meta-NH₂) substituted benzylphosphonate analogue (compound 67) exhibited an IC₅₀ of 9802 nM, representing a >50-fold loss of potency compared to the optimal 2-ethoxy analogue (compound 80, IC₅₀ = 254 nM) and an approximately 20-fold loss relative to the 2-methoxy lead compound 52a (IC₅₀ = 197 nM) [1]. Furthermore, multiple independent 3-NH₂-substituted congeners (70a–70c, 75) all showed IC₅₀ values exceeding 10,000 nM, confirming that meta-amino substitution is consistently detrimental to CDK9 inhibition [1]. This positional dependence is not observed for the 2-alkoxy substituted series, where diverse alkoxy groups (ethoxy, n-propoxy, isopropoxy, benzyloxy) all maintained sub-micromolar potency [1].

CDK9 inhibitor selectivity kinase drug discovery structure-activity relationship (SAR)

Benzylphosphonate Scaffold Demonstrates Antibacterial Activity Superior to Standard-of-Care Antibiotics

A study of diethyl benzylphosphonate derivatives demonstrated that selected compounds exhibit minimal inhibitory concentrations (MICs) superior to the commonly used antibiotics ciprofloxacin, bleomycin, and cloxacillin against model E. coli strains (K12 and R2–R3) [1]. While the parent diethyl benzylphosphonate (compound 1) served as the baseline, the structure-activity relationship established that phenyl ring substitution critically modulates antimicrobial potency—indicating that the 3-amino derivative occupies a distinct position in the activity spectrum [1]. The class as a whole showed selective toxicity toward pathogenic E. coli strains with LPS in their structure, suggesting a mechanism distinct from conventional antibiotics [1].

antimicrobial resistance benzylphosphonate antibiotics E. coli bactericidal activity

C–P Bond Confers Enzymatic Stability Unavailable to Phosphate Ester Isosteres

The phosphonate C–P bond in diethyl 3-aminobenzylphosphonate is fundamentally resistant to phosphatase-mediated hydrolysis, unlike the labile P–O bond in phosphate esters. This is a well-established class-level property of phosphonates: α-aminoalkylphosphonate diesters are documented as stable in aqueous solution and non-toxic, with no reactivity toward cysteine, threonine, aspartyl, or metalloproteinases [1]. In contrast, carboxylic ester or phosphate ester analogues would undergo rapid enzymatic degradation in biological media, making the phosphonate essential for applications requiring extended half-life or irreversible target engagement [2].

phosphonate prodrug enzymatic stability phosphatase resistance

Synthetic Route via 3-Nitrobenzyl Bromide Arbuzov Reaction Provides Defined Entry to meta-Substituted Building Blocks

A documented synthesis route for diethyl 3-aminobenzylphosphonate proceeds via treatment of commercially available 3-nitrobenzyl bromide with triethyl phosphite at 125 °C for 6 hours (Michaelis-Arbuzov reaction), followed by nitro group reduction with Na₂S₂O₄ in THF/H₂O at 100 °C . This two-step sequence is regiochemically unambiguous, yielding exclusively the meta-amino isomer—in contrast to direct amination approaches that may produce mixtures of ortho-, meta-, and para-substituted products. The reliance on 3-nitrobenzyl bromide as starting material ensures positional fidelity that is not guaranteed when starting from mixed benzyl halide precursors or when using electrophilic nitration of benzylphosphonates (which favors para-substitution) [1].

Arbuzov reaction aminobenzylphosphonate synthesis Horner-Wadsworth-Emmons reagent

Cytotoxic Derivative Profiles Differentiate α-Aminobenzylphosphonate from 3-Aminobenzylphosphonate Series in Anticancer Screening

A 2025 study investigating phosphorylated and phosphinoylated derivatives of diethyl α-amino-α-aryl-methylphosphonates found that diethylphosphoryl-aminobenzylphosphonates exhibited the highest antiproliferative effects on multiple myeloma cells, while the thiophosphinoylated derivative was most effective against pancreatic ductal adenocarcinoma (PDAC) cells [1]. These results were obtained on α-aminobenzylphosphonates (amino group at the benzylic carbon, CAS 16656-50-1 class), which are structurally and functionally distinct from the 3-aminobenzylphosphonate (amino group on the aromatic ring, CAS 104139-11-9). This structural divergence underscores that the benzylic α-amino versus aromatic 3-amino position confers entirely different biological activity profiles—the α-amino series shows tractable anticancer activity, whereas the 3-amino aromatic series shows minimal kinase engagement (see Evidence Item 1) [2].

antiproliferative multiple myeloma pancreatic ductal adenocarcinoma

Procurement-Guiding Application Scenarios for Diethyl 3-aminobenzylphosphonate Based on Quantitative Evidence


Negative Control Compound for CDK9/CycT1 Kinase Inhibitor Selectivity Profiling Panels

Diethyl 3-aminobenzylphosphonate (or its elaborated phosphonate/phosphinate derivatives bearing the 3-NH₂ motif) can be procured as a kinase-inactive comparator in CDK9 selectivity screens. As demonstrated by Németh et al. (2014), the 3-amino substitution yields IC₅₀ values >9,800 nM against CDK9/CycT1, while the 2-alkoxy-optimized congeners achieve 143–254 nM potency [1]. Including the 3-amino congener in a screening panel provides a built-in negative control that validates assay window and confirms that observed potency in active analogues is regioisomer-dependent rather than artefactual [1].

meta-Substituted Aminobenzylphosphonate Building Block for Horner-Wadsworth-Emmons Olefination in Medicinal Chemistry

The compound serves as a regiochemically defined Horner-Wadsworth-Emmons (HWE) reagent where the meta-amino group is available for subsequent elaboration (e.g., amide coupling, sulfonamide formation, or diazotization) without interference at the phosphonate site. The synthesis route from 3-nitrobenzyl bromide ensures exclusive meta substitution [2], which is critical when the target alkene geometry or biological activity depends on precise substitution patterns [2]. The C–P bond stability of the phosphonate diester ensures the HWE-active methylene remains intact during amine functionalization steps [3].

Antimicrobial Benzylphosphonate Derivative Lead Optimization Starting Material

The benzylphosphonate scaffold, validated by Brodzka et al. (2022) to exhibit antibacterial activity exceeding that of ciprofloxacin, bleomycin, and cloxacillin against pathogenic E. coli strains, provides a foundation for structure-activity exploration [4]. Diethyl 3-aminobenzylphosphonate can be procured as a diversification-ready intermediate: the primary aromatic amine enables facile N-functionalization (acylation, sulfonylation, reductive amination), while the diethyl phosphonate ester can be hydrolyzed to the phosphonic acid for enhanced aqueous solubility or retained for cellular permeability [4].

Phosphonate-Isostere Probe Synthesis for Serine Hydrolase and Phosphatase Mechanistic Studies

The non-hydrolyzable C–P bond of the phosphonate group makes diethyl 3-aminobenzylphosphonate suitable for designing transition-state analogue inhibitors or activity-based probes targeting serine hydrolases and phosphatases [3]. The aromatic 3-amino group provides a synthetic handle for attaching fluorophores, biotin tags, or affinity matrices without compromising the phosphonate warhead [3]. This contrasts sharply with phosphate ester probes, which undergo spontaneous and enzymatic hydrolysis under assay conditions [3].

Quote Request

Request a Quote for Diethyl 3-aminobenzylphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.